(5-Chloro-2-fluorophenyl)methanesulfonamide
Overview
Description
“(5-Chloro-2-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7ClFNO2S . It has an average mass of 223.652 Da and a monoisotopic mass of 222.987000 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7ClFNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) .Scientific Research Applications
Synthesis and Utility in Organic Molecules
(Prakash et al., 2010) discussed the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives, including chloro analogues similar to (5-Chloro-2-fluorophenyl)methanesulfonamide. This study highlights the value of such compounds as versatile synthons for preparing various fluoromethylated organic molecules.
Development of Cholesterol Biosynthesis Inhibitors
A novel series of methanesulfonamide derivatives, including compounds similar to this compound, were synthesized and evaluated for their potential as HMG-CoA reductase inhibitors. (Watanabe et al., 1997) found these compounds to be potent in inhibiting cholesterol biosynthesis, highlighting their therapeutic potential.
Anti-inflammatory and 5-Lipoxygenase Inhibition
(Beers et al., 1997) identified a class of compounds, including this compound, as potent inhibitors of 5-lipoxygenase (5-LO). These compounds exhibited significant anti-inflammatory activity and dose-dependent inhibition of 5-LO, showing their importance in medical research.
Crystallographic and Structural Studies
Studies like those by (Dey et al., 2015) have investigated the crystal structures of methanesulfonamide derivatives, providing insights into their molecular configurations and intermolecular interactions. This kind of research is crucial for understanding the physical and chemical properties of such compounds.
Pd-Catalyzed N-Arylation and Synthesis Applications
Research like that by (Rosen et al., 2011) demonstrates the practical synthesis applications of methanesulfonamides through Pd-catalyzed cross-coupling reactions. This method is notable for its high yield and avoidance of genotoxic impurities.
Theoretical Calculations and Spectroscopic Analysis
Studies such as those by (Xue et al., 2022) and (Karabacak et al., 2010) have utilized theoretical calculations and spectroscopic methods to explore the molecular conformations and chemical properties of methanesulfonamide derivatives. Such research contributes to a deeper understanding of these compounds at the molecular level.
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYWLNRXGBOQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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